3,6-Dimetoxi-9H-xanten-9-ona

Descripción general

Descripción

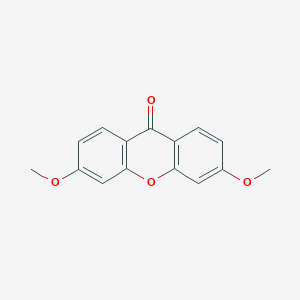

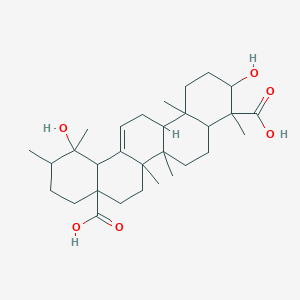

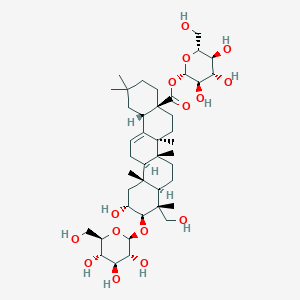

3,6-Dimetoxi-9H-xanten-9-ona es un intermedio sintético y un derivado de la xantona. Es conocido por sus aplicaciones en la síntesis de derivados de fluoresceína y compuestos con actividades anticancerígenas o inhibitorias de la acetilcolinesterasa . El compuesto tiene una fórmula molecular de C15H12O4 y un peso molecular de 256.3 g/mol .

Aplicaciones Científicas De Investigación

3,6-Dimetoxi-9H-xanten-9-ona tiene una amplia gama de aplicaciones de investigación científica. Se utiliza en la síntesis de derivados de fluoresceína, que son importantes en diversas técnicas de imagen y diagnóstico . El compuesto también tiene propiedades anticancerígenas potenciales y se ha estudiado por sus actividades inhibitorias de la acetilcolinesterasa . Además, se utiliza en el desarrollo de nuevos derivados de xantona con posibles aplicaciones terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y antioxidantes .

Mecanismo De Acción

El mecanismo de acción de 3,6-Dimetoxi-9H-xanten-9-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, su actividad inhibitoria de la acetilcolinesterasa se logra mediante la unión al sitio activo de la enzima, evitando la descomposición de la acetilcolina . Esto da como resultado niveles aumentados de acetilcolina en la hendidura sináptica, mejorando la transmisión colinérgica . Las propiedades anticancerígenas del compuesto se atribuyen a su capacidad para inducir apoptosis e inhibir la proliferación celular a través de diversas vías de señalización .

Análisis Bioquímico

Biochemical Properties

It is known that xanthones, the class of compounds to which 3,6-Dimethoxy-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, although the specific interactions of 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Cellular Effects

Xanthones have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses

Molecular Mechanism

The molecular mechanism of action of 3,6-Dimethoxy-9H-xanthen-9-one is not well-understood. As a derivative of xanthone, it may share some of the molecular interactions and mechanisms of action of other xanthones. For example, some xanthones have been shown to inhibit enzymes such as α-glucosidase . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways

Métodos De Preparación

La síntesis de 3,6-Dimetoxi-9H-xanten-9-ona se puede lograr a través de varios métodos. Un enfoque común implica la condensación de 2,4-dihidroxi-benzaldehído con reactivos apropiados . Otro método incluye el uso de reacciones clásicas y modificadas de Grover, Shah y Shah, que involucran el calentamiento de polifenoles y diferentes ácidos salicílicos con anhídrido acético como agente deshidratante . Los métodos de producción industrial a menudo utilizan calentamiento por microondas para mejorar el rendimiento y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

3,6-Dimetoxi-9H-xanten-9-ona experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de iterbio, paladio, rutenio y cobre . El compuesto también puede participar en reacciones de Friedel-Crafts, acoplamiento de éter de Ullmann y acoplamiento oxidativo sin metales . Los principales productos formados a partir de estas reacciones incluyen varios derivados de xantona con diferentes actividades biológicas .

Comparación Con Compuestos Similares

3,6-Dimetoxi-9H-xanten-9-ona es similar a otros derivados de xantona, como 1,8-dihidroxi-3,5-dimetoxi-xanten-9-ona y 3,6-bis(dimetilamino)-9H-xanten-9-ona . Es único debido a su patrón de sustitución específico, que imparte actividades biológicas distintas . Otros compuestos similares incluyen azaxantonas, que contienen átomos de nitrógeno en la porción aromática y exhiben diferentes propiedades farmacológicas .

Propiedades

IUPAC Name |

3,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSPYAXUNVJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)